molecular formula C14H10F2N2O B13688845 2-(2,4-Difluorophenyl)-8-methoxyimidazo[1,2-a]pyridine

2-(2,4-Difluorophenyl)-8-methoxyimidazo[1,2-a]pyridine

Katalognummer: B13688845
Molekulargewicht: 260.24 g/mol
InChI-Schlüssel: SQHZQQSAIIVUDK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,4-Difluorophenyl)-8-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a difluorophenyl group and a methoxy group attached to an imidazo[1,2-a]pyridine core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenyl)-8-methoxyimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-difluoroaniline with 2-bromo-3-methoxypyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the imidazo[1,2-a]pyridine ring.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity of the final product. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired compound from reaction by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,4-Difluorophenyl)-8-methoxyimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The imidazo[1,2-a]pyridine ring can be reduced under hydrogenation conditions to yield a partially saturated derivative.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of partially saturated imidazo[1,2-a]pyridine derivatives.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

2-(2,4-Difluorophenyl)-8-methoxyimidazo[1,2-a]pyridine has found applications in several scientific research areas:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic components.

Wirkmechanismus

The mechanism of action of 2-(2,4-Difluorophenyl)-8-methoxyimidazo[1,2-a]pyridine is largely dependent on its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the difluorophenyl and methoxy groups can influence the compound’s binding affinity and selectivity, leading to specific biological effects. The exact pathways involved can vary based on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(2,4-Difluorophenyl)pyridine: Shares the difluorophenyl group but lacks the imidazo[1,2-a]pyridine core.

    8-Methoxyimidazo[1,2-a]pyridine: Contains the imidazo[1,2-a]pyridine core with a methoxy group but lacks the difluorophenyl group.

Uniqueness

2-(2,4-Difluorophenyl)-8-methoxyimidazo[1,2-a]pyridine is unique due to the combination of the difluorophenyl and methoxy groups attached to the imidazo[1,2-a]pyridine core. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C14H10F2N2O

Molekulargewicht

260.24 g/mol

IUPAC-Name

2-(2,4-difluorophenyl)-8-methoxyimidazo[1,2-a]pyridine

InChI

InChI=1S/C14H10F2N2O/c1-19-13-3-2-6-18-8-12(17-14(13)18)10-5-4-9(15)7-11(10)16/h2-8H,1H3

InChI-Schlüssel

SQHZQQSAIIVUDK-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CN2C1=NC(=C2)C3=C(C=C(C=C3)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.